molecular formula C19H19NO4 B6411251 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261936-18-8

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411251
CAS No.: 1261936-18-8
M. Wt: 325.4 g/mol
InChI Key: ACLPFZUGDUDSGK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound that features a methoxy group, a pyrrolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative and introduce the methoxy group through methylation. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzoic acid intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of 5-hydroxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid.

    Reduction: Formation of 5-methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy group and pyrrolidine ring may play a role in binding to enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.

    5-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, pyrrolidine ring, and benzoic acid moiety allows for diverse interactions and reactivity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-methoxy-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-15-7-8-16(17(12-15)19(22)23)13-5-4-6-14(11-13)18(21)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLPFZUGDUDSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692106
Record name 4-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-18-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4-methoxy-3′-(1-pyrrolidinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261936-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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